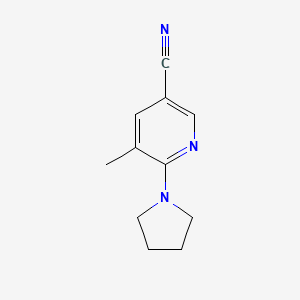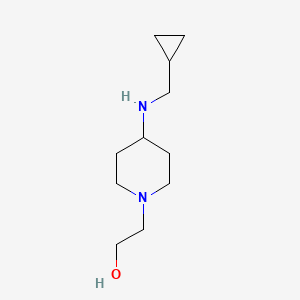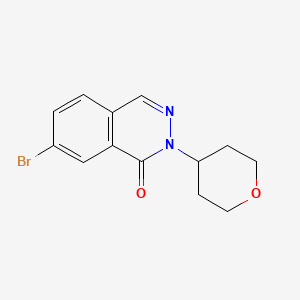
(6-(4-Isopropylpiperazin-1-yl)-5-methylpyridin-3-yl)methanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(6-(4-Isopropilpiperazin-1-il)-5-metilpiridin-3-il)metanol es un compuesto heterocíclico que ha despertado interés en varios campos científicos debido a su estructura química única y sus posibles aplicaciones. Este compuesto presenta un anillo de piperazina sustituido con un grupo isopropilo, un grupo metilo en el anillo de piridina y un grupo metanol, lo que lo convierte en una molécula versátil para la investigación y las aplicaciones industriales.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de (6-(4-Isopropilpiperazin-1-il)-5-metilpiridin-3-il)metanol se puede lograr a través de varias rutas sintéticas. Un método común implica la reacción de 5-metil-3-piridinmetanol con 4-isopropilpiperazina en condiciones específicas. La reacción normalmente requiere un disolvente como el diclorometano y un catalizador como la trietilamina para facilitar la formación del producto deseado.
Métodos de producción industrial
En un entorno industrial, la producción de (6-(4-Isopropilpiperazin-1-il)-5-metilpiridin-3-il)metanol puede implicar reactores de lotes a gran escala donde los reactivos se combinan bajo condiciones controladas de temperatura y presión. El uso de reactores de flujo continuo también puede mejorar la eficiencia y el rendimiento del proceso de producción.
Análisis De Reacciones Químicas
Tipos de reacciones
(6-(4-Isopropilpiperazin-1-il)-5-metilpiridin-3-il)metanol experimenta varias reacciones químicas, que incluyen:
Oxidación: El grupo metanol se puede oxidar para formar un aldehído o un ácido carboxílico.
Reducción: El compuesto se puede reducir para formar diferentes derivados.
Sustitución: El anillo de piperazina permite reacciones de sustitución, donde se pueden introducir diferentes grupos funcionales.
Reactivos y condiciones comunes
Oxidación: Los agentes oxidantes comunes incluyen el permanganato de potasio (KMnO4) y el trióxido de cromo (CrO3).
Reducción: Se utilizan típicamente agentes reductores como el hidruro de litio y aluminio (LiAlH4) o el borohidruro de sodio (NaBH4).
Sustitución: Se pueden utilizar reactivos como haluros de alquilo o cloruros de acilo para reacciones de sustitución.
Principales productos formados
Oxidación: Formación de aldehídos o ácidos carboxílicos.
Reducción: Formación de alcoholes o aminas.
Sustitución: Introducción de varios grupos funcionales, lo que lleva a una amplia gama de derivados.
Aplicaciones Científicas De Investigación
(6-(4-Isopropilpiperazin-1-il)-5-metilpiridin-3-il)metanol tiene varias aplicaciones en la investigación científica:
Química: Se utiliza como bloque de construcción para la síntesis de moléculas más complejas.
Biología: Investigado por su potencial como sonda bioquímica.
Medicina: Explorado por su potencial terapéutico en el tratamiento de diversas enfermedades.
Industria: Utilizado en el desarrollo de nuevos materiales y procesos químicos.
Mecanismo De Acción
El mecanismo de acción de (6-(4-Isopropilpiperazin-1-il)-5-metilpiridin-3-il)metanol implica su interacción con objetivos moleculares y vías específicas. El compuesto puede unirse a receptores o enzimas, modulando su actividad y provocando diversos efectos biológicos. Los objetivos moleculares y las vías exactas pueden variar según la aplicación específica y el contexto de uso.
Comparación Con Compuestos Similares
Compuestos similares
Derivados de pirrolo[3,2-c]piridina: Estos compuestos comparten una estructura heterocíclica similar y se han estudiado por su potencial terapéutico.
Compuestos de benzoxazol: Conocidos por su actividad antagonista contra TLR9.
Compuestos de naftiridinona sustituidos: Utilizados como moduladores de células T.
Singularidad
(6-(4-Isopropilpiperazin-1-il)-5-metilpiridin-3-il)metanol destaca por su combinación única de grupos funcionales, que confieren una reactividad química y una actividad biológica distintas. Esta singularidad lo convierte en un compuesto valioso para diversas aplicaciones de investigación e industriales.
Propiedades
Fórmula molecular |
C14H23N3O |
|---|---|
Peso molecular |
249.35 g/mol |
Nombre IUPAC |
[5-methyl-6-(4-propan-2-ylpiperazin-1-yl)pyridin-3-yl]methanol |
InChI |
InChI=1S/C14H23N3O/c1-11(2)16-4-6-17(7-5-16)14-12(3)8-13(10-18)9-15-14/h8-9,11,18H,4-7,10H2,1-3H3 |
Clave InChI |
LHPJYYUVDDDJDJ-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=CN=C1N2CCN(CC2)C(C)C)CO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


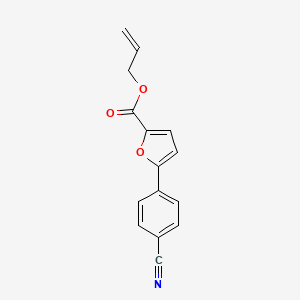



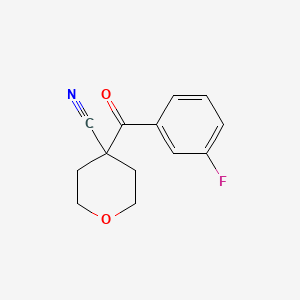


![2-Bromo-5-(2-methoxyphenyl)-5,6-dihydrobenzo[d]thiazol-7(4H)-one](/img/structure/B11795917.png)

